2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE

Beschreibung

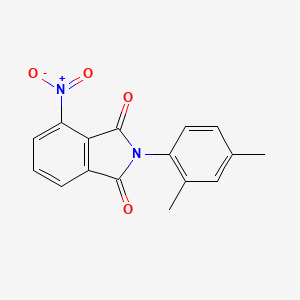

2-(2,4-Dimethyl-phenyl)-4-nitro-isoindole-1,3-dione is a nitro-substituted isoindole-1,3-dione derivative characterized by a 2,4-dimethylphenyl group at the 2-position and a nitro group at the 4-position of the isoindole ring. This compound belongs to the phthalimide family, which is known for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The nitro group and dimethylphenyl substituent contribute to its electronic and steric profile, influencing its reactivity and interactions with biological targets.

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenyl)-4-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-9-6-7-12(10(2)8-9)17-15(19)11-4-3-5-13(18(21)22)14(11)16(17)20/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYQVLGVMLLTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common method starts with the nitration of 2,4-dimethylphenyl to introduce the nitro group. This is followed by a cyclization reaction to form the isoindole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-(2,4-dimethyl-phenyl)-4-nitro-isoindole-1,3-dione can be contextualized against related isoindole-1,3-dione derivatives, as summarized below:

Table 1: Comparative Analysis of Isoindole-1,3-dione Derivatives

Key Comparative Insights

The acetyl substituent in the latter compound may further improve activity by modulating electronic effects or steric accessibility. In contrast, 2-(4-hydroxyphenyl)-4-methyl-isoindole-1,3-dione lacks a nitro group but features a hydroxyl substituent, which facilitates hydrogen bonding (as per graph set analysis in crystal engineering ). This polarity may reduce membrane permeability compared to the dimethyl-nitro derivative.

Physical Properties and Solubility :

- The 2,4-dimethylphenyl group in the target compound increases lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility. Comparatively, sulfamoyl-containing derivatives (e.g., the pentanamide compound in ) exhibit higher solubility due to the hydrophilic sulfonamide moiety.

Structural Analogues in Drug Design: Compounds like AC265347 (1-benzothiazol-2-yl-1-(2,4-dimethyl-phenyl)-ethanol) share the 2,4-dimethylphenyl motif, suggesting this substituent is strategically used to enhance binding to hydrophobic pockets in biological targets. However, the isoindole-1,3-dione core distinguishes the target compound by enabling conjugation with π-accepting groups (e.g., nitro).

Synthetic Flexibility :

- Derivatives such as 2-(4-acetyl-phenyl)-4-nitro-isoindole-1,3-dione are synthesized via solvent-free condensation, highlighting the adaptability of the isoindole scaffold for functionalization with diverse aryl groups .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4-dimethyl-phenyl)-4-nitro-isoindole-1,3-dione?

- Methodological Answer : The compound is typically synthesized via a multi-step reaction sequence. A common approach involves:

Condensation : Reacting substituted phenyl derivatives (e.g., 2,4-dimethylphenylamine) with phthalic anhydride derivatives under reflux in glacial acetic acid to form the isoindole-1,3-dione core .

Nitration : Introducing the nitro group at the 4-position using nitric acid or mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Purification : Employing column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Purity is confirmed via TLC and melting point analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H and 13C NMR : To confirm the structure, integration of aromatic protons (δ 7.20–8.22 ppm) and methyl groups (δ 2.72 ppm) is critical. 13C NMR identifies carbonyl carbons (δ 165–167 ppm) and aromatic carbons .

- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N, O percentages within ±0.3% of theoretical values) .

- IR Spectroscopy : Detects nitro group stretching vibrations (~1520 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer :

- Reaction Conditions : Adjusting stoichiometry (e.g., 1.2 equivalents of nitrating agent) and temperature control during nitration minimizes side products.

- Catalysts : Using Lewis acids (e.g., FeCl₃) can enhance electrophilic substitution efficiency .

- Solvent Optimization : Replacing glacial acetic acid with aprotic solvents (e.g., DMF) may improve nitro-group regioselectivity .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- 2D NMR Techniques : HSQC and COSY experiments clarify ambiguous proton-carbon correlations and coupling patterns .

- X-ray Crystallography : Resolves structural ambiguities by providing definitive bond lengths and angles (e.g., confirming nitro-group orientation) .

- Computational Validation : DFT calculations (e.g., using Gaussian) predict NMR shifts for comparison with experimental data .

Q. What strategies are used to evaluate the biological activity of this compound?

- Methodological Answer :

-

Antimicrobial Assays : Test against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal strains using broth microdilution. Minimum Inhibitory Concentration (MIC) values are compared to standards like gentamycin and nystatin .

-

Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing nitro with methoxy groups) to assess impact on bioactivity .

Example Data Table :

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Target 8.5 32.0 Control 2.0 (Gentamycin) 4.0 (Ciprofloxacin)

Q. How does the nitro group influence the compound’s electronic and reactivity profile?

- Methodological Answer :

- Electron-Withdrawing Effect : The nitro group reduces electron density on the isoindole ring, directing electrophilic attacks to meta/para positions. Confirmed via Hammett substituent constants (σₚ = +0.78) .

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling downstream functionalization (e.g., amide coupling) .

Q. What challenges arise in scaling up the synthesis for preclinical studies?

- Methodological Answer :

- Purification at Scale : Replace column chromatography with recrystallization or fractional distillation to reduce costs .

- Safety : Nitration at scale requires strict temperature control to prevent exothermic runaway reactions .

- Solvent Recovery : Implement green chemistry principles (e.g., solvent recycling) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.